![molecular formula C20H20FNO4S B2464561 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 1706303-80-1](/img/structure/B2464561.png)
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(3-fluoro-4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a 1,4-thiazepan-4-yl group, and a 3-fluoro-4-methoxyphenyl group . These groups are common in many organic compounds and can contribute to the overall properties of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. For example, the benzo[d][1,3]dioxol-5-yl group consists of a benzene ring fused with a 1,3-dioxole ring . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the benzo[d][1,3]dioxol-5-yl group could potentially make it reactive towards electrophiles . Additionally, the 1,4-thiazepan-4-yl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase its lipophilicity, which could influence its solubility and stability .科学的研究の応用
UV Radiation Filters and Toxicity Studies
Benzophenones as UV Filters
Benzophenones, with structures related to the benzo[d][1,3]dioxol group, are widely used as UV radiation filters in sunscreens and personal care products. Their usage has raised concerns due to reported estrogenic and antiandrogenic activities, which could impact human health and the environment (Buck Louis et al., 2014). Understanding the toxicological profile and environmental fate of such compounds is crucial for assessing their safety.
Metabolism and Pharmacokinetics
The study of drug metabolism and pharmacokinetics is essential for any compound considered for therapeutic use. For example, the metabolism of benzodiazepines and their physiological effects provides insights into the potential behavior of related compounds in the body. The identification of metabolites and the understanding of a compound’s half-life, bioavailability, and elimination routes are critical for drug development and safety assessment (Moosmann et al., 2013).
Environmental Impact
Detection in Environmental Samples
The identification and quantification of chemicals, including UV filters and their metabolites in environmental samples (e.g., water bodies), are vital for assessing the environmental impact of chemical compounds. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for this purpose (Ye et al., 2005). Research in this area helps understand the persistence and fate of chemicals in the environment and their potential effects on wildlife and human health.
Potential Therapeutic Applications
Anxiolytic Effects of Benzodiazepine Derivatives
Research on benzodiazepine derivatives highlights the potential of structurally complex compounds for developing new therapeutic agents with anxiolytic or other pharmacological activities. Studies focusing on the pharmacodynamics, side effects, and therapeutic indices of these compounds can provide a foundation for the development of new drugs with improved safety and efficacy profiles (Williams et al., 1989).
作用機序
特性
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4S/c1-24-16-4-3-14(10-15(16)21)20(23)22-7-6-19(27-9-8-22)13-2-5-17-18(11-13)26-12-25-17/h2-5,10-11,19H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYRHHDFKLQASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2464486.png)



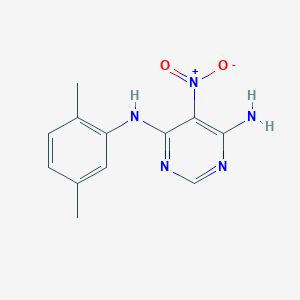
sulfamoyl}thiophene-2-carboxylate](/img/structure/B2464492.png)
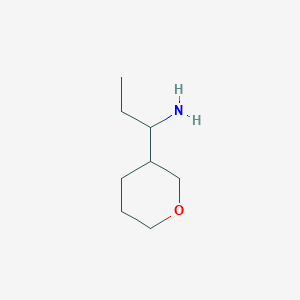
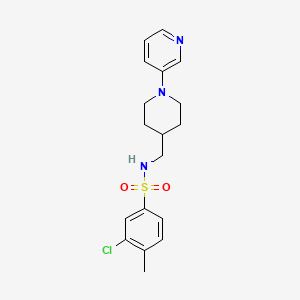

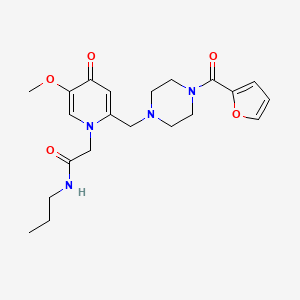
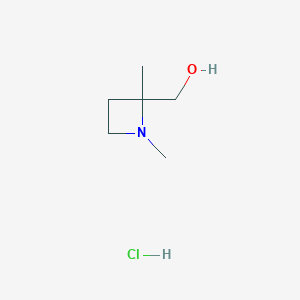
![2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid](/img/structure/B2464501.png)
